molecular formula C40H38N2O5 B12702018 2'-(Bis(2-phenoxyethyl)amino)-6'-(diethylamino)spiro(isobenzofuran-1(3H)-9'(9H)-xanthene)-3-one CAS No. 77946-10-2

2'-(Bis(2-phenoxyethyl)amino)-6'-(diethylamino)spiro(isobenzofuran-1(3H)-9'(9H)-xanthene)-3-one

Cat. No.: B12702018
CAS No.: 77946-10-2
M. Wt: 626.7 g/mol
InChI Key: LXPWQKFJRPEKAN-UHFFFAOYSA-N
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Description

2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one is a complex organic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one typically involves multi-step organic reactions. One common method includes the reaction of isobenzofuran derivatives with xanthene precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process might include continuous flow reactors and advanced purification techniques to meet the demands of commercial applications.

Chemical Reactions Analysis

Types of Reactions

2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one involves its interaction with specific molecular targets and pathways. The compound’s spiro and xanthene structures allow it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene derivative with similar fluorescent properties.

    Rhodamine: Known for its use in fluorescent dyes and probes.

    Eosin: Used in biological staining and as a fluorescent marker.

Uniqueness

2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one stands out due to its unique combination of spiro and xanthene structures, which confer distinct chemical and biological properties. Its versatility in various applications, from scientific research to industrial uses, highlights its significance in the field of organic chemistry.

Properties

CAS No.

77946-10-2

Molecular Formula

C40H38N2O5

Molecular Weight

626.7 g/mol

IUPAC Name

2'-[bis(2-phenoxyethyl)amino]-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C40H38N2O5/c1-3-41(4-2)30-19-21-35-38(28-30)46-37-22-20-29(27-36(37)40(35)34-18-12-11-17-33(34)39(43)47-40)42(23-25-44-31-13-7-5-8-14-31)24-26-45-32-15-9-6-10-16-32/h5-22,27-28H,3-4,23-26H2,1-2H3

InChI Key

LXPWQKFJRPEKAN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)N(CCOC6=CC=CC=C6)CCOC7=CC=CC=C7

Origin of Product

United States

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